Phenazine, 3,7-bis(dimethylamino)-
Overview
Description
Phenazine, 3,7-bis(dimethylamino)- is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes . The compound’s structure consists of a phenazine core with two dimethylamino groups attached at the 3 and 7 positions, contributing to its unique chemical properties .
Preparation Methods
The synthesis of Phenazine, 3,7-bis(dimethylamino)- can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzenes with appropriate reagents . Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by reductive cyclization . Industrial production methods often utilize multicomponent approaches and Pd-catalyzed N-arylation to achieve high yields and purity .
Chemical Reactions Analysis
Phenazine, 3,7-bis(dimethylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidative cyclization and dimethylamine for substitution reactions . Major products formed from these reactions include phenazine derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Phenazine, 3,7-bis(dimethylamino)- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is known for its antimicrobial, antitumor, and antioxidant properties . It has been studied for its potential use in treating various diseases, including cancer and infectious diseases . In industrial applications, phenazine derivatives are used as dyes, pigments, and catalysts .
Mechanism of Action
The mechanism of action of Phenazine, 3,7-bis(dimethylamino)- involves its interaction with molecular targets and pathways within cells. It exerts its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in target cells . This mechanism is particularly relevant in its antimicrobial and antitumor activities, where it disrupts cellular processes and induces cell death .
Comparison with Similar Compounds
Phenazine, 3,7-bis(dimethylamino)- can be compared with other phenazine derivatives, such as pyocyanin, chlororaphine, and iodinin . These compounds share a similar phenazine core structure but differ in their functional groups and biological activities. Phenazine, 3,7-bis(dimethylamino)- is unique due to its specific dimethylamino substitutions, which enhance its chemical reactivity and biological properties . Other similar compounds include phenazine-1-carboxylic acid and clofazimine, which have been studied for their antimicrobial and antitumor activities .
Properties
IUPAC Name |
2-N,2-N,8-N,8-N-tetramethylphenazine-2,8-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQILCIGCASDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203125 | |
Record name | Phenazine, 3,7-bis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54668-98-3 | |
Record name | Phenazine, 3,7-bis(dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054668983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine, 3,7-bis(dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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